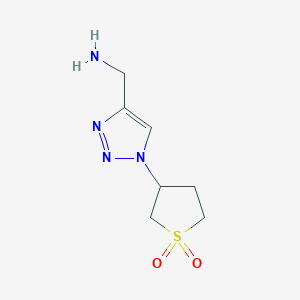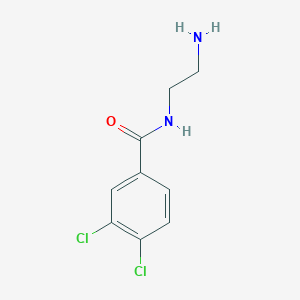
N-(2-aminoethyl)-3,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-3,4-dichlorobenzamide is an organic compound with a benzamide structure It contains a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and an aminoethyl group at the nitrogen atom of the amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
N-(2-aminoethyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Condensation Reactions: The amino group can react with carbonyl compounds to form Schiff bases.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: Reagents like aldehydes and ketones are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine atoms.
Condensation Reactions: Schiff bases and other condensation products.
Reduction Reactions: Reduced amines and related derivatives.
科学研究应用
N-(2-aminoethyl)-3,4-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-aminoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with different substituents, used in silane chemistry.
N-(2-aminoethyl)-acrylamide: Used in polymer chemistry and as a scavenger for aromatic aldehydes.
N-(2-aminoethyl)-1-aziridineethanamine: Investigated for its potential as an ACE2 inhibitor.
Uniqueness
N-(2-aminoethyl)-3,4-dichlorobenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both amino and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
属性
CAS 编号 |
94319-87-6 |
|---|---|
分子式 |
C9H10Cl2N2O |
分子量 |
233.09 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-2-1-6(5-8(7)11)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14) |
InChI 键 |
BVSYYNFOBNEAHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NCCN)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


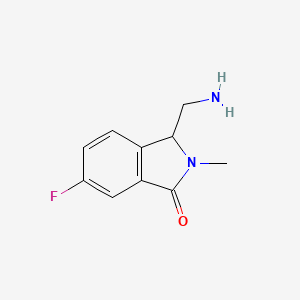
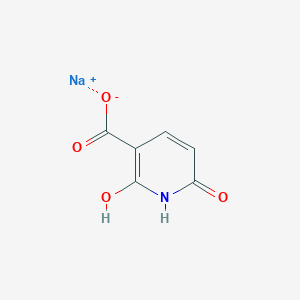
![Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13196715.png)
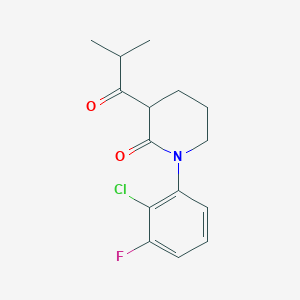

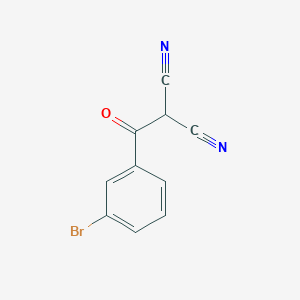
![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)
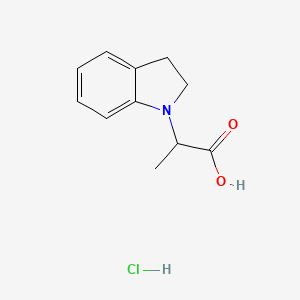
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)
![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)

